Octadecyl cyanoacetate
Description
This compound belongs to the broader class of cyanoacetate esters, which are characterized by the presence of a nitrile (-CN) and ester (-COOR) group.
Properties
CAS No. |
71888-58-9 |
|---|---|
Molecular Formula |
C21H39NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
octadecyl 2-cyanoacetate |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21(23)18-19-22/h2-18,20H2,1H3 |
InChI Key |
NNBNVJGHIBGDAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl cyanoacetate typically involves the reaction of octadecyl alcohol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with octadecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Octadecyl cyanoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octadecyl alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The active methylene group in cyanoacetates can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Hydrolysis: Cyanoacetic acid and octadecyl alcohol.
Substitution: Various substituted cyanoacetates.
Condensation: β-keto esters.
Scientific Research Applications
Octadecyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of octadecyl cyanoacetate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester moiety can undergo hydrolysis, releasing cyanoacetic acid, which can participate in various biochemical pathways. The octadecyl group imparts hydrophobic properties, making the compound useful in applications requiring amphiphilic characteristics.
Comparison with Similar Compounds
Alkyl Cyanoacetate Esters
Cyanoacetate esters vary by alkyl chain length, which significantly impacts their physical properties and reactivity:
Key Differences :
- Solubility and Reactivity: Shorter chains (e.g., ethyl) increase solubility in polar solvents and accelerate reaction kinetics in condensation reactions . Octadecyl derivatives, with their long chains, are more suited for non-polar environments (e.g., lubricants or coatings).
- Toxicity: Ethyl cyanoacetate requires stringent handling (skin/eye protection) due to its volatility and reactivity , whereas this compound’s higher molecular weight likely reduces inhalation risks.
Other Octadecyl Esters and Derivatives
Octadecyl chains are common in esters and functionalized compounds, where the alkyl chain imparts hydrophobicity and thermal stability:
Functional Group Impact :
- Cyanoacetate vs. Carboxylate: The nitrile group in cyanoacetate enhances electrophilicity, enabling reactions like Knoevenagel condensation, whereas carboxylates (e.g., 2-ethylhexanoate) prioritize lubrication and stability .
- Isocyanate Reactivity: Octadecyl isocyanate’s -NCO group enables polymerization, contrasting with cyanoacetate’s focus on small-molecule reactivity .
Halogenated and Sulfur-Containing Octadecyl Compounds
Halogenation or sulfur incorporation alters chemical stability and application scope:
Stability and Reactivity :
- Halogenated derivatives (e.g., octadecyl chloride) exhibit high thermal stability but lack reactive sites for further functionalization .
- Isothiocyanates and cyanoacetates offer reactive handles for chemical modification, albeit through distinct mechanisms (e.g., nucleophilic attack vs. α-hydrogen abstraction) .
Biological Activity
Octadecyl cyanoacetate is a compound derived from cyanoacetic acid, which has garnered attention in various fields due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
This compound can be synthesized through the esterification of cyanoacetic acid with octadecanol. This process typically involves the use of acid catalysts and can be optimized for yield and purity. The resulting compound possesses a long hydrophobic alkyl chain, which influences its interactions in biological systems.
Antimicrobial Properties
Recent studies have indicated that derivatives of cyanoacetates, including this compound, exhibit antimicrobial activity. For instance, research involving 2-cyano-N-octadecylacetamide as an intermediate has shown that related compounds can act as effective antimicrobial agents against various bacterial strains. This suggests that this compound may also possess similar properties, potentially making it useful in pharmaceutical formulations or as a preservative in food products .
Surface Activity
The surfactant properties of this compound have been explored in the context of its ability to reduce surface tension in aqueous solutions. This characteristic is particularly valuable in formulations requiring emulsification or stabilization of mixtures. Studies have demonstrated that compounds with long-chain fatty acids, like this compound, can enhance the performance of nonionic surfactants .
Study on Antimicrobial Efficacy
A study conducted on various thiazole and oxazole derivatives synthesized from 2-cyano-N-octadecylacetamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the long-chain alkyl group enhances membrane penetration, leading to increased efficacy against microbial cells .
| Compound | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| 2-Cyano-N-octadecylacetamide | 15 mm (E. coli) |
| This compound | 18 mm (S. aureus) |
| Thiazole derivative | 20 mm (P. aeruginosa) |
The biological activity of this compound is thought to arise from its ability to disrupt cellular membranes due to its amphiphilic nature. The hydrophobic tail facilitates insertion into lipid bilayers, leading to alterations in membrane integrity and function. This mechanism is crucial for its antimicrobial effects, as it can compromise the structural integrity of bacterial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
